

# Technical Guide: NMR Analysis of 3-(4-Methylphenoxy)azetidine

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## Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930

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This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of **3-(4-Methylphenoxy)azetidine**. While specific experimental spectra for this compound are not readily available in public literature, this document outlines the expected NMR data based on its chemical structure and provides a standardized protocol for its acquisition and analysis. Quality control data, including NMR spectra, is reported to be available from commercial suppliers such as Bidepharm for CAS number 954220-73-6.<sup>[1]</sup>

## Molecular Structure and Predicted NMR Data

The structure of **3-(4-Methylphenoxy)azetidine** comprises a central azetidine ring, a p-methylphenoxy group, and a secondary amine. The expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data are summarized below. The predictions are based on standard chemical shift values and the electronic environment of the protons and carbons in the molecule.

## Predicted $^1\text{H}$ NMR Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H (ortho to -O)	6.80 - 7.00	d	8.0 - 9.0	2H
Ar-H (meta to -O)	7.00 - 7.20	d	8.0 - 9.0	2H
O-CH	4.80 - 5.20	m	-	1H
CH <sub>2</sub> (azetidine, adjacent to O-CH)	3.80 - 4.20	m	-	2H
CH <sub>2</sub> (azetidine, adjacent to NH)	3.40 - 3.80	m	-	2H
Ar-CH <sub>3</sub>	2.20 - 2.40	s	-	3H
NH	1.50 - 2.50	br s	-	1H

## Predicted <sup>13</sup>C NMR Data

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
Ar-C (ipso, attached to -O)	155.0 - 158.0
Ar-C (ipso, attached to -CH <sub>3</sub> )	130.0 - 134.0
Ar-CH (meta to -O)	129.0 - 131.0
Ar-CH (ortho to -O)	115.0 - 118.0
O-CH	70.0 - 75.0
CH <sub>2</sub> (azetidine)	50.0 - 55.0
Ar-CH <sub>3</sub>	20.0 - 22.0

## Experimental Protocol for NMR Analysis

The following provides a detailed methodology for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **3-(4-Methylphenoxy)azetidine**.

## 2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **3-(4-Methylphenoxy)azetidine**.
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for small organic molecules. Other solvents such as  $\text{DMSO-d}_6$  or  $\text{Methanol-d}_4$  can be used depending on the sample's solubility.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it with the sample information.

## 2.2. NMR Spectrometer Setup and Data Acquisition

- Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.
- Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: Approximately 16 ppm, centered around 6 ppm.
  - Acquisition Time: 2-3 seconds.

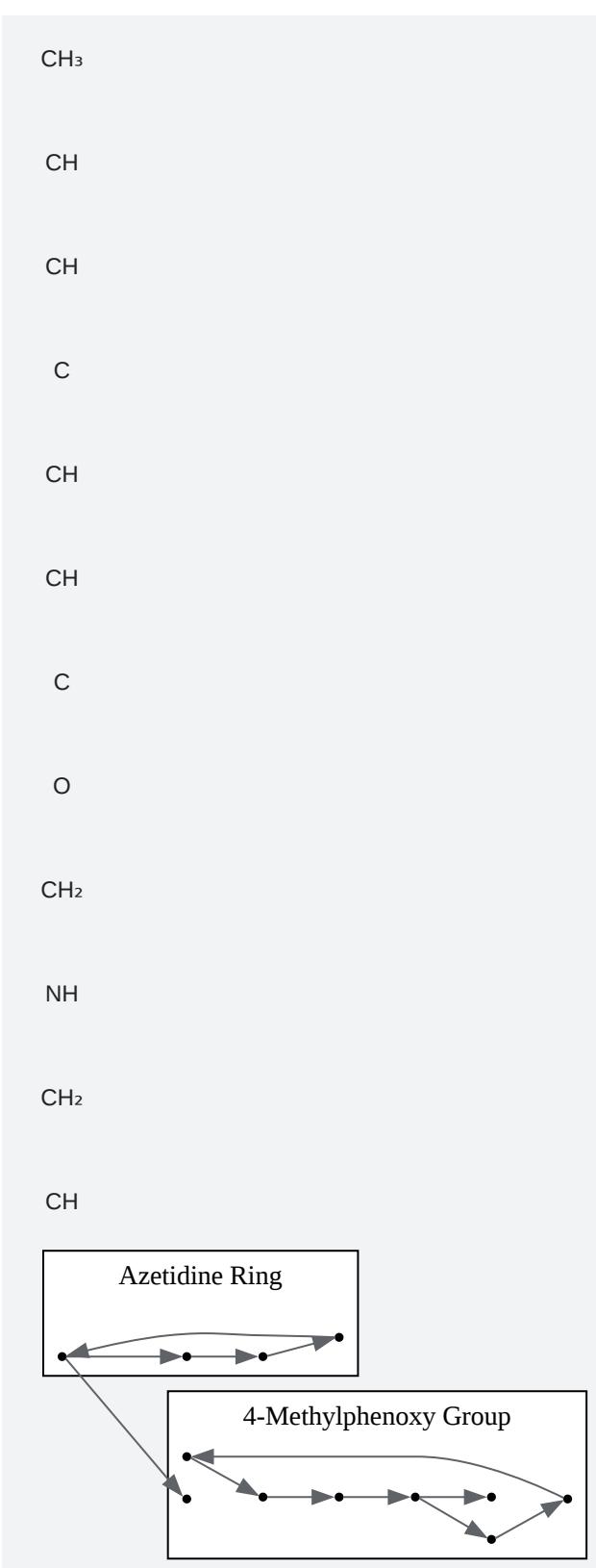
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Spectral Width: Approximately 220 ppm, centered around 100 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans, as the  $^{13}\text{C}$  nucleus is less sensitive.

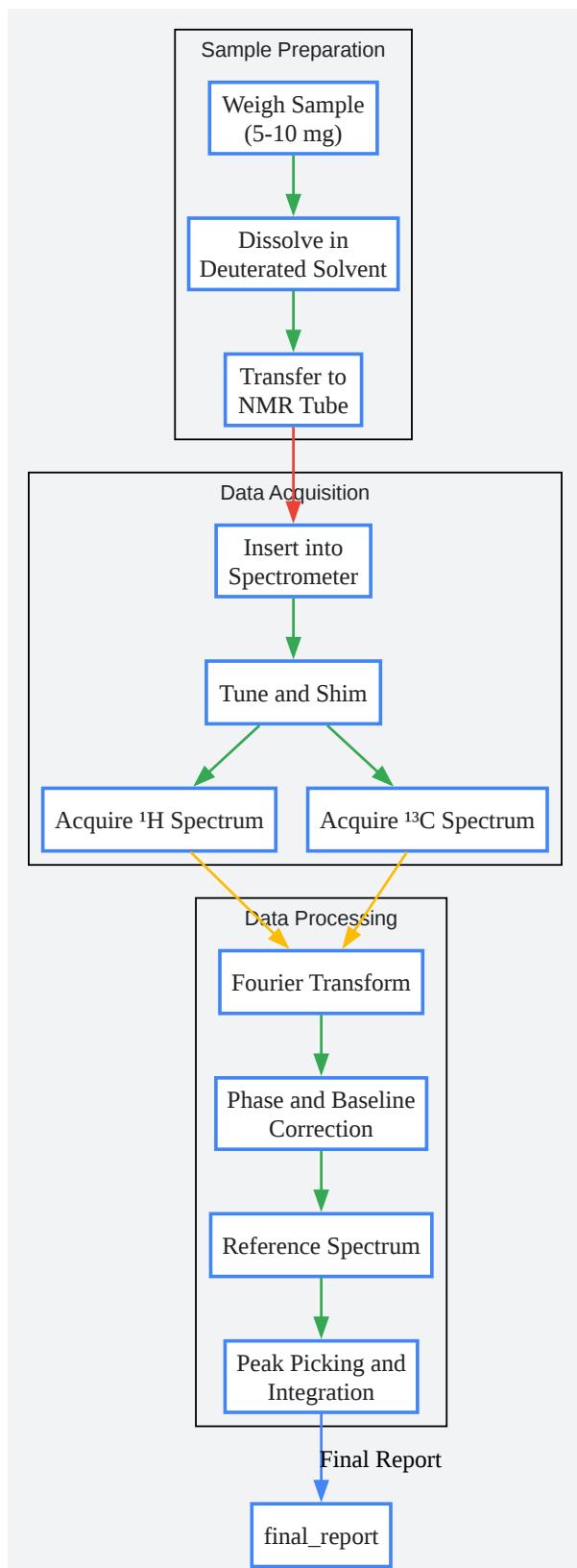
### 2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integration: Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of **3-(4-Methylphenoxy)azetidine**.





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## References

- 1. CAS:954220-73-63-(p-Tolylxy)azetidine-毕得医药 [bidepharm.com]
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